molecular formula C7H16N2O2 B13158505 N-(1-amino-2-methylpropan-2-yl)-2-methoxyacetamide

N-(1-amino-2-methylpropan-2-yl)-2-methoxyacetamide

Cat. No.: B13158505
M. Wt: 160.21 g/mol
InChI Key: DIAPPWITGGNOMO-UHFFFAOYSA-N
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Description

N-(1-amino-2-methylpropan-2-yl)-2-methoxyacetamide: is an organic compound with a complex structure that includes an amino group, a methyl group, and a methoxyacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-amino-2-methylpropan-2-yl)-2-methoxyacetamide typically involves the reaction of 2-methoxyacetic acid with 1-amino-2-methylpropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(1-amino-2-methylpropan-2-yl)-2-methoxyacetamide can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives or alcohols.

    Substitution: Formation of substituted amides or other functionalized derivatives.

Scientific Research Applications

Chemistry: N-(1-amino-2-methylpropan-2-yl)-2-methoxyacetamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs.

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(1-amino-2-methylpropan-2-yl)-2-methoxyacetamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(1-amino-2-methylpropan-2-yl)methanesulfonamide
  • N-(1-amino-2-methylpropan-2-yl)-2-chlorobenzenesulfonamide
  • N-(1-amino-2-methylpropan-2-yl)naphthalene-2-sulfonamide

Comparison: N-(1-amino-2-methylpropan-2-yl)-2-methoxyacetamide is unique due to its methoxyacetamide group, which imparts distinct chemical properties and reactivity compared to its analogs. The presence of the methoxy group can influence the compound’s solubility, stability, and interactions with other molecules, making it suitable for specific applications that its analogs may not be able to fulfill.

Properties

Molecular Formula

C7H16N2O2

Molecular Weight

160.21 g/mol

IUPAC Name

N-(1-amino-2-methylpropan-2-yl)-2-methoxyacetamide

InChI

InChI=1S/C7H16N2O2/c1-7(2,5-8)9-6(10)4-11-3/h4-5,8H2,1-3H3,(H,9,10)

InChI Key

DIAPPWITGGNOMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)NC(=O)COC

Origin of Product

United States

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